molecular formula C12H15N3O2 B1335644 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid CAS No. 851116-09-1

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid

Número de catálogo: B1335644
Número CAS: 851116-09-1
Peso molecular: 233.27 g/mol
Clave InChI: AHYIJUKMQAHZNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .

Métodos De Preparación

The synthesis of 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid involves several steps. One common method includes the initial condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Aplicaciones Científicas De Investigación

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which includes 3-(2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid, has been recognized for its anticancer properties. Research indicates that derivatives of this compound can act as selective protein inhibitors and exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this scaffold can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Enzymatic Inhibition

The compound also demonstrates promising enzymatic inhibitory activity. Recent studies have highlighted its potential as an inhibitor of DNA gyrase B, an enzyme critical for bacterial DNA replication. This property suggests its application in developing new antimicrobial agents targeting resistant strains of bacteria . Additionally, the compound's ability to interact with specific biological targets makes it a candidate for further exploration in drug design aimed at various diseases.

Photophysical Properties

This compound exhibits remarkable photophysical properties that make it suitable for applications in material science. The compound has been studied for its potential as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form crystals with unique conformational and supramolecular phenomena enhances its applicability in solid-state materials .

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer activity. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against human cancer cell lines. The study concluded that the structural diversity of these compounds allows for tailored approaches in drug design to improve therapeutic efficacy .

Case Study 2: Antimicrobial Development

Another notable study focused on the development of pyrazolo[1,5-a]pyrimidine-based compounds as potential antimicrobials. High-throughput screening identified several derivatives with substantial activity against Mycobacterium tuberculosis. The research emphasized the importance of structural modifications in enhancing the pharmacological properties of these compounds .

Comparación Con Compuestos Similares

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid (CAS No. 851116-09-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H15N3O2
  • Molecular Weight: 233.27 g/mol
  • Structural Formula:
C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A study highlighted the structure-activity relationship (SAR) of pyrazole derivatives that inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory processes. This suggests that this compound may serve as a therapeutic agent in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole compounds possess antimicrobial properties. Specifically, they have been effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both cancer cells and pathogens.
  • Cytokine Modulation: It modulates the immune response by affecting cytokine release and inflammatory pathways.
  • Cell Cycle Arrest: By targeting specific kinases involved in cell cycle regulation, it can induce apoptosis in cancer cells.

Case Studies

StudyFindings
Umesha et al., 2009Identified DHODH inhibitors among pyrazole derivatives with significant activity against viral replication .
Karrouchi et al., 2016Synthesized novel pyrazole derivatives showing analgesic and antioxidant effects .
Qi et al., 2015Evaluated xanthine oxidase inhibitory activity of pyrazole-based compounds with promising results .

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid?

Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions (MCRs) or stepwise functionalization. For example:

  • Green Chemistry Approach : A water-based MCR using 3-amino-5-methylpyrazole, aldehydes (e.g., formaldehyde), and acetylacetone can yield bis(trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane derivatives under reflux conditions . Adjusting aldehyde stoichiometry or using microwave/ultrasound activation may optimize yields.
  • Functionalization : Propionic acid side chains can be introduced via nucleophilic substitution or ester hydrolysis. For instance, ethyl ester precursors (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) are hydrolyzed under acidic/basic conditions to yield carboxylic acids .

Key Reagents/Conditions Table :

StepReagents/ConditionsPurpose
Core Synthesis3-Amino-5-methylpyrazole, aldehyde, acetylacetone, H₂O, reflux (20h)Pyrimidine ring formation
Side-Chain AdditionDimethyl 2-acetylsuccinate, p-toluenesulfonic acid, xyleneEsterification
HydrolysisNaOH/HCl, ethanol/water, 60°CCarboxylic acid formation

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm substitution patterns and regiochemistry. For example, methyl groups at positions 2,5,7 show distinct singlet peaks in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., Exact Mass: 343.1087478 for related derivatives ).

Safety Note : Follow protocols for handling hazardous solvents (e.g., DMF, xylene) and wear PPE (gloves, goggles) .

Q. Advanced: How to evaluate the inhibitory activity of this compound against kinase targets like DDR1?

Methodological Answer :

  • Enzymatic Assays : Measure IC₅₀ values using recombinant DDR1 kinase domains. For example:
    • Incubate compound with DDR1, ATP, and substrate (e.g., poly-Glu-Tyr). Quantify phosphorylation via ELISA or fluorescence .
    • Compare selectivity against DDR2, Bcr-Abl, and c-Kit using kinase profiling panels (e.g., 455-kinase panel) .
  • Cellular Assays :
    • Proliferation : Treat DDR1-overexpressing cancer cells (e.g., MCF7) with compound (0.1–10 µM) for 72h. Assess viability via SRB assay .
    • Invasion/Adhesion : Use Matrigel-coated transwells to quantify inhibition of cell migration .

Data Interpretation :

  • A selectivity score (S₃₅/S₁₀) <0.05 indicates high specificity for DDR1 .
  • Synergy with CDK4/6 inhibitors (e.g., palbociclib) can be calculated via Combination Index (CI) using CalcuSyn .

Q. Advanced: How to design experiments to assess synergistic effects with other anticancer agents?

Methodological Answer :

  • Combination Therapy Screening :
    • Dose Matrix : Test serial dilutions of 3-(2,5,7-Trimethyl-pyrazolo...) and partner drug (e.g., palbociclib) in a 5×5 matrix. Use MTT/SRB assays to measure cell growth .
    • Synergy Calculation : Input dose-response data into CalcuSyn 2.0 to compute CI values:
  • CI <1: Synergy
  • CI =1: Additivity
  • CI >1: Antagonism
  • In Vivo Validation : Administer compounds orally (e.g., 10–50 mg/kg) in xenograft models. Monitor tumor volume and metastasis via bioluminescence .

Example Data :

CompoundIC₅₀ (DDR1)Selectivity (S₁₀)Oral Bioavailability
7rh 6.8 nM0.00867.4%
Analog X[Data][Data][Data]

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing/synthesis steps due to volatile solvents (e.g., xylene) .
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .

Q. Advanced: How to optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer :

  • LogP/D Solubility : Measure partition coefficient (e.g., shake-flask method) and adjust via prodrug strategies (e.g., ester prodrugs ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Identify metabolites via LC-MS/MS .
  • Oral Bioavailability : Administer compound (10 mg/kg) to rodents. Collect plasma at 0–24h and quantify via HPLC. Aim for >50% bioavailability .

Propiedades

IUPAC Name

3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7-6-11-13-8(2)10(4-5-12(16)17)9(3)15(11)14-7/h6H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIJUKMQAHZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407073
Record name 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-09-1
Record name 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851116-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.